molecular formula C6H8N4O3 B084077 N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide CAS No. 14785-95-6

N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide

Cat. No. B084077
CAS RN: 14785-95-6
M. Wt: 184.15 g/mol
InChI Key: WIORCHCZQJVXLD-UHFFFAOYSA-N
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Description

N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide, also known as AICAR, is a synthetic nucleotide analog that has been extensively studied for its potential therapeutic applications. AICAR is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.

Scientific Research Applications

Biological and Chemical Insights

Research on related compounds, such as various formamides and pyrimidines, provides insights into their biological effects and chemical properties. For instance, Kennedy (2001) reviewed the biological consequences of exposure to formamides, emphasizing their continued commercial importance and the significant addition to our knowledge regarding their biological effects over the years (Kennedy, 2001). Similarly, Banack and Murch (2017) analyzed the literature on β-N-Methylamino-L-alanine (BMAA), a non-canonical amino acid, showcasing the variety of methods used for its analysis and the implications for understanding its role in neurodegenerative diseases (Banack & Murch, 2017).

Applications in Synthesis and Analysis

The synthesis and analysis of pyrimidines, a class of compounds closely related to the targeted compound, have profound implications in medicinal and pharmaceutical industries. Parmar, Vala, and Patel (2023) highlighted the importance of 5H-pyrano[2,3-d]pyrimidine scaffolds in drug development, focusing on the application of hybrid catalysts for their synthesis, which underscores the versatility and potential of pyrimidine derivatives in creating new therapeutic agents (Parmar, Vala, & Patel, 2023).

Environmental and Toxicological Concerns

Understanding the environmental impact and toxicological profiles of chemicals similar to N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide is crucial. Research by Zheng et al. (2020) on methylglyoxal highlights the dual nature of such compounds, which can act as aroma compounds while also being precursors for toxins, pointing out the intricate balance between beneficial and harmful effects in food chemistry (Zheng et al., 2020).

properties

IUPAC Name

N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-10-4(7)3(8-2-11)5(12)9-6(10)13/h2H,7H2,1H3,(H,8,11)(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIORCHCZQJVXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)NC=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163817
Record name N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide

CAS RN

14785-95-6
Record name N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
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Record name N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
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Record name NSC81446
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Record name N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
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Record name N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide
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